molecular formula C18H14N2O7 B11148715 7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one

7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B11148715
M. Wt: 370.3 g/mol
InChI Key: UURFOCPQJDBFSW-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of chromen-2-ones, which are derivatives of coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Final Assembly: The final step involves the coupling of the nitrated phenol derivative with the chromen-2-one core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl substituents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups in the 2,4-dinitrophenoxy moiety can be reduced to amino groups under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of new functional groups at the nitro-substituted positions.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(2,4-dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one exerts its effects involves the selective interaction with sulfur-containing molecules. The compound undergoes thiolysis in the presence of hydrogen sulfide, leading to a significant increase in fluorescence intensity. This property makes it a valuable tool for detecting and quantifying hydrogen sulfide in various biological and environmental samples.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dinitrophenoxy)-6-ethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which enhances its fluorescence properties and selectivity for sulfur-containing molecules. This makes it particularly useful in applications where precise detection and quantification of hydrogen sulfide are required.

Properties

Molecular Formula

C18H14N2O7

Molecular Weight

370.3 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-6-ethyl-4-methylchromen-2-one

InChI

InChI=1S/C18H14N2O7/c1-3-11-7-13-10(2)6-18(21)27-17(13)9-16(11)26-15-5-4-12(19(22)23)8-14(15)20(24)25/h4-9H,3H2,1-2H3

InChI Key

UURFOCPQJDBFSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C2C

Origin of Product

United States

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